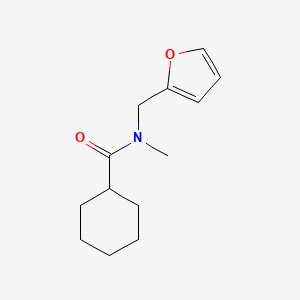
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DT-010, is a synthetic compound that belongs to the class of thiochromene derivatives. It has been shown to possess various bioactivities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用機序
The exact mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor effects may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been shown to inhibit the growth of various tumor cell lines by inducing cell cycle arrest and apoptosis. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments. It is easy to synthesize, and its derivatives can be easily prepared by acylation with various amines. It has also been shown to have low toxicity in animal models. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent derivatives with improved solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate its exact mechanism of action and to explore its potential as a modulator of other signaling pathways involved in inflammation and cell proliferation.
合成法
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropane-1-carboxylic acid with thiochromene-4-carbonyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting compound can then be acylated with various amines to obtain the desired derivatives.
科学的研究の応用
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. In animal models, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various tumor cell lines, including breast, lung, and liver cancer. In addition, N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJEABLPVHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)
